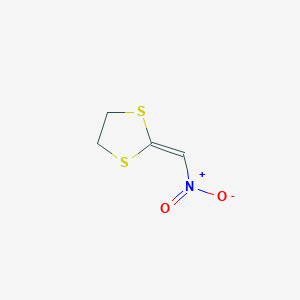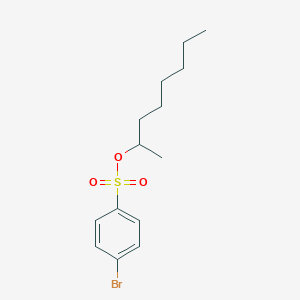
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound known for its unique structure and properties It is characterized by the presence of silicon atoms in its molecular framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
The synthesis of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves several steps. One common method includes the reaction of vinylsilane with tetraphenylcyclotrisiloxane under specific conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming a variety of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds, which are valuable in various chemical reactions and processes.
Biology and Medicine:
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets through its silicon atoms. These interactions can influence the reactivity and stability of the compound, making it suitable for various applications. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has a similar silicon-based structure but differs in the number and type of substituents.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: While this compound contains boron instead of silicon, it shares some structural similarities.
4,4′,4′′,4′′′-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has a similar phenyl group arrangement but lacks the silicon atoms present in this compound .
Eigenschaften
CAS-Nummer |
1457-02-9 |
|---|---|
Molekularformel |
C27H26O3Si3 |
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
2-ethenyl-2-methyl-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C27H26O3Si3/c1-3-31(2)28-32(24-16-8-4-9-17-24,25-18-10-5-11-19-25)30-33(29-31,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h3-23H,1H2,2H3 |
InChI-Schlüssel |
UJBALHNVOFGUCF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


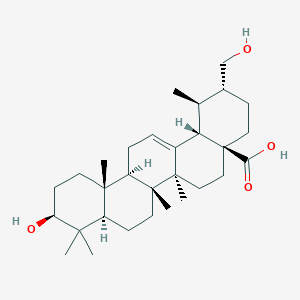
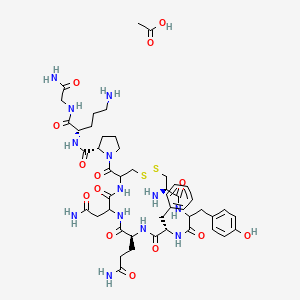
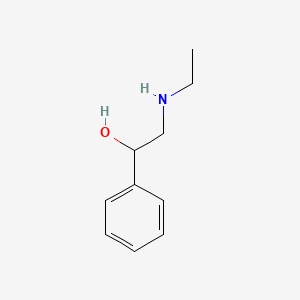
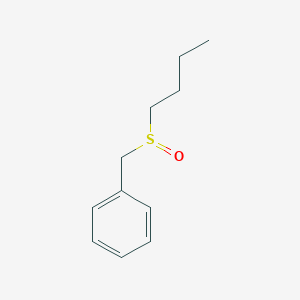
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
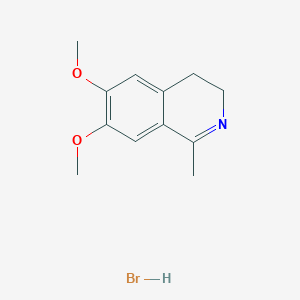


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

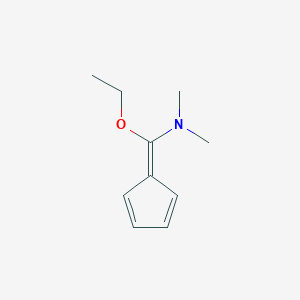
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
